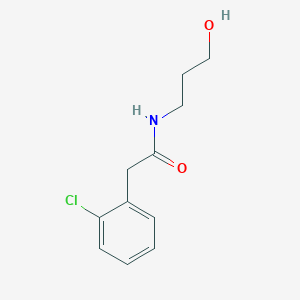

2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide, also known as propacetamol, is a prodrug of paracetamol, which is widely used as an analgesic and antipyretic drug. It is a white crystalline powder that is soluble in water and ethanol. Propacetamol is converted into paracetamol in the body by hydrolysis, which is a process that is catalyzed by esterases. This drug is used for the treatment of mild to moderate pain, fever, and inflammation.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide and its derivatives play a crucial role in synthetic organic chemistry, particularly in the development of chemoselective N-acylation reagents. Research in this area has led to the creation of compounds exhibiting superior chemoselectivity compared to existing N-acylation agents. This is significant for the synthesis of complex molecules, potentially offering new pathways in drug development and materials science. For instance, the development of chiral ligands based on the N-Ar axis has shown promising results in asymmetric catalysis, a critical process in the production of optically active pharmaceuticals (Kondo & Murakami, 2001).

Environmental Impacts

The environmental behavior of compounds related to 2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide, particularly chlorophenols, has been extensively studied. These compounds, due to their toxicity and persistence, pose risks to aquatic life and ecosystems. Studies have shown that chlorophenols can be moderate to highly persistent in the environment, depending on conditions, and may exert toxic effects on aquatic organisms upon long-term exposure. The bioaccumulation potential of these compounds is considered low, but their presence in water bodies can lead to significant environmental and health issues due to their strong organoleptic effects (Krijgsheld & Gen, 1986).

Moreover, research on the degradation of chlorophenols using advanced methods like zero-valent iron (ZVI) and bimetallic systems has shown potential for efficient decontamination strategies. These methods offer promising avenues for the removal of chlorophenols from polluted water sources, highlighting the intersection of synthetic chemistry and environmental engineering in addressing pollution (Gunawardana, Singhal, & Swedlund, 2011).

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c12-10-5-2-1-4-9(10)8-11(15)13-6-3-7-14/h1-2,4-5,14H,3,6-8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXBNFCQYYQVPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCCCO)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[[4-(Hydroxymethyl)phenyl]methyl]piperazin-1-yl]acetonitrile](/img/structure/B2589062.png)

![2-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2589068.png)

![(E)-1-(3,4-dichlorophenyl)-3-(methoxyamino)-2-[(Z)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2589071.png)

![5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2589074.png)

![6-Methyl-2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2589075.png)

![[1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate](/img/structure/B2589076.png)